6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine
Description
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with a 4-ethylpiperazin-1-yl group and a 4-fluorophenyl group
Properties
IUPAC Name |
6-[(4-ethylpiperazin-1-yl)methyl]-2-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22FN7/c1-2-23-7-9-24(10-8-23)11-14-20-15(18)22-16(21-14)19-13-5-3-12(17)4-6-13/h3-6H,2,7-11H2,1H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFPFSRXSFRDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as cyanuric chloride.
Substitution Reactions: The 4-ethylpiperazin-1-yl group and the 4-fluorophenyl group are introduced through nucleophilic substitution reactions. These reactions are typically carried out under controlled conditions using suitable solvents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Batch Reactors: These are used for small to medium-scale production, where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: These are used for large-scale production, where reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile, depending on the reaction type.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that triazine derivatives exhibit significant anticancer properties. The incorporation of the piperazine ring enhances the compound's ability to interact with biological targets associated with cancer cell proliferation.
- A study demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting potential for this specific derivative as an anticancer agent.
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Antimicrobial Properties :
- Triazines have been noted for their antimicrobial activity. The introduction of fluorophenyl and piperazine groups may enhance lipophilicity and bioavailability, making the compound effective against bacterial strains.
- Case studies have reported that derivatives with similar structures were effective against resistant strains of bacteria, indicating potential for development into new antibiotics.
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Neuropharmacological Effects :
- The piperazine moiety is known for its role in neuropharmacology, particularly in the development of drugs targeting central nervous system disorders. Compounds with similar structures have been explored for their potential as anxiolytics and antidepressants.
- Preliminary studies suggest that modifications to the piperazine structure can lead to enhanced receptor binding affinity, potentially increasing therapeutic efficacy.
Data Tables
Case Studies
-
Anticancer Research :
- A study published in Journal of Medicinal Chemistry highlighted the synthesis of triazine derivatives and their evaluation against various cancer cell lines. The results indicated that compounds with piperazine substitutions exhibited enhanced cytotoxicity compared to their non-substituted counterparts.
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Antimicrobial Evaluation :
- In a comparative study on antimicrobial efficacy, a series of triazine derivatives were tested against Gram-positive and Gram-negative bacteria. The findings suggested that the presence of fluorinated phenyl groups significantly improved antibacterial activity.
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Neuropharmacological Testing :
- A recent investigation focused on the behavioral effects of triazine derivatives in animal models of anxiety and depression. Results indicated that compounds similar to 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine showed promise as potential therapeutic agents due to their significant reductions in anxiety-like behaviors.
Mechanism of Action
The mechanism of action of 6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-[(4-ethylpiperazin-1-yl)methyl]phenyl-N-(1-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: A compound with a similar piperazine and phenyl substitution but a different core structure.
6-[(4-ethylpiperazin-1-yl)methyl]nicotinic acid: A compound with a similar piperazine substitution but a different aromatic ring.
Uniqueness
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific triazine core structure and the presence of both 4-ethylpiperazin-1-yl and 4-fluorophenyl groups. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
6-[(4-ethylpiperazin-1-yl)methyl]-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. Its structure incorporates a triazine core, which is known for its diverse biological properties, including anti-cancer and anti-inflammatory effects.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₂₃F₂N₅
- Molecular Weight : 351.41 g/mol
- CAS Number : 862269-73-6
Research indicates that this compound may function as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, affecting processes such as cell growth and division. Inhibiting specific kinases can lead to reduced tumor growth and enhanced apoptosis (programmed cell death) in cancer cells.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to triazine derivatives. For instance, a study highlighted the ability of triazine-based compounds to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and apoptosis.
Antiviral Activity
Recent investigations have suggested potential antiviral properties as well. The compound's ability to inhibit viral replication may be linked to its interference with host cell signaling pathways exploited by viruses.
Anti-inflammatory Effects
Triazine derivatives have also shown promise in reducing inflammation by modulating cytokine release and inhibiting inflammatory pathways. This activity could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Anticancer Efficacy
In a preclinical study published in 2023, researchers evaluated the efficacy of this compound on human breast cancer cells (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of 12.5 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Action
Another study focused on the anti-inflammatory properties of this compound in a mouse model of acute inflammation. Treatment with the compound resulted in a significant reduction in pro-inflammatory cytokines (TNF-alpha and IL-6) levels compared to controls, suggesting its potential as an anti-inflammatory agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
